molecular formula C21H25NO5 B558039 (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate CAS No. 19391-35-6

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Cat. No. B558039
CAS RN: 19391-35-6
M. Wt: 371.4 g/mol
InChI Key: HZDNRJRGRZEVCM-SFHVURJKSA-N
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Description

“(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate” is a chemical compound with the CAS Number: 19391-35-6. It has a molecular weight of 371.43 and its molecular formula is C21H25NO5 . It is stored in a sealed, dry environment at 2-8°C .


Physical And Chemical Properties Analysis

This compound is a solid or liquid under normal conditions . More detailed physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, would require additional analysis or resources.

Scientific Research Applications

  • Efficient Synthesis of Related Compounds : Koseki, Yamada, and Usuki (2011) describe the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, closely related to the compound , from natural or protected L-amino acids. This synthesis is significant for the production of similar compounds used in various applications (Koseki, Yamada, & Usuki, 2011).

  • Crystal Structure Analysis : Jankowska et al. (2002) studied the crystal structure of a similar compound, "O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine," to understand the role of N-methylation in determining peptide conformation (Jankowska et al., 2002).

  • Peptide Bond Isosteres : Litera et al. (1998) prepared diastereoisomers of a similar compound as hydroxyethylene isosteres of peptide bonds. These isosteres are important in peptide chemistry and drug design (Litera, Buděšínský, Urban, & Soucek, 1998).

  • Conformation-Stabilizing Function : Kozioł et al. (2001) explored the molecular and crystal structure of a related compound to understand its conformation-stabilizing function in weak intermolecular bonding (Kozioł et al., 2001).

  • Enantioselective Synthesis : Arvanitis et al. (1998) discussed the enantioselective synthesis of 3-aminopropanoic acid derivatives, including those with a 4-hydroxyphenyl substituent, which are relevant to the structure of interest (Arvanitis et al., 1998).

  • Antimicrobial Activity : Pund et al. (2020) synthesized new compounds from "(2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid," evaluating their antimicrobial activities. This demonstrates the potential application of similar compounds in developing antimicrobial agents (Pund et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary measures are P261 and P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .

properties

IUPAC Name

benzyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDNRJRGRZEVCM-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427063
Record name Boc-L-tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

CAS RN

19391-35-6
Record name Boc-L-tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Schumann - 2017 - hekyll.services.adelaide.edu.au
Proteases are responsible for the hydrolysis of proteins and peptides and have been implicated in the development of various diseases. Herein describes the design and synthesis of …
Number of citations: 2 hekyll.services.adelaide.edu.au
A Zernickel - 2014 - repository.kaust.edu.sa
With a few exceptions, all organisms are restricted to the 20 canonical amino acids for ribosomal protein biosynthesis. Addition of new amino acids to the genetic code can introduce …
Number of citations: 2 repository.kaust.edu.sa

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